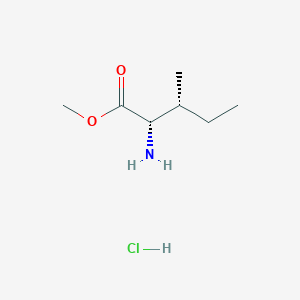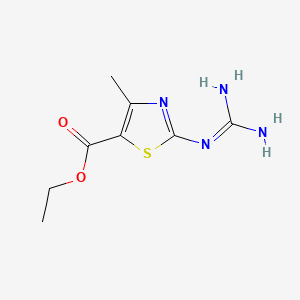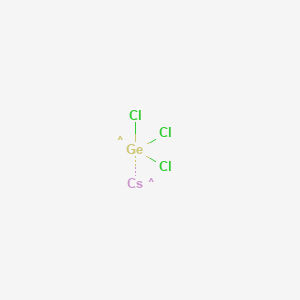
2-(4-Methoxyphenoxy)-5-nitropyridine
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)-5-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Development of Fluorescent Probes
The development of aminoethylpyridine-based fluorescent probes for detecting ions like Fe3+ and Hg2+ in aqueous media is another application. Singh et al. (2020) demonstrated the use of 2-aminoethylpyridine based fluorescent compounds for this purpose, highlighting the potential of nitropyridine derivatives in environmental and biological systems sensing (Singh, Thakur, Raj, & Pandey, 2020).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of nitropyridine derivatives have been a focus of studies. Jukić et al. (2010) performed X-ray and spectroscopic analysis of a specific nitropyridine derivative, contributing to the understanding of its structural and optical properties (Jukić, Cetina, Halambek, & Ugarković, 2010). Additionally, Balachandran, Lakshmi, and Janaki (2012) conducted conformational stability and vibrational spectral studies on related compounds, offering insights into their molecular stability and reactivity (Balachandran, Lakshmi, & Janaki, 2012).
Environmental and Biological Studies
In environmental and biological contexts, nitropyridine derivatives have been explored for their potential applications. Kitagawa, Kimura, and Kamagata (2004) identified a novel gene cluster in a bacterium that degrades p-nitrophenol, an environmental contaminant, which indirectly relates to the study of nitropyridine compounds and their environmental impact (Kitagawa, Kimura, & Kamagata, 2004).
Mécanisme D'action
Target of Action
Similar compounds such as 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been shown to target dihydrofolate reductase in both humans and yeast .
Mode of Action
For instance, 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine, a structurally similar compound, is known to interact with Dihydrofolate reductase .
Biochemical Pathways
For example, a compound with a similar structure, 4-methoxy-2-nitroaniline, has been studied for its degradation pathways in Fenton oxidation processes .
Result of Action
For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, a structurally similar compound, has been shown to ameliorate MPTP-induced dopaminergic neurodegeneration by inhibiting the STAT3 pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methoxyphenoxy)-5-nitropyridine. It’s worth noting that similar compounds, such as 2-(4-methoxyphenoxy)propanoic acid, have been studied for their environmental impact and are considered to have significant environmental concern due to their strong toxicity and potential carcinogenic effects .
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-17-10-3-5-11(6-4-10)18-12-7-2-9(8-13-12)14(15)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNPADRCOGUIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





acetic acid](/img/structure/B3151655.png)


![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)

![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)





